N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
This compound is a structurally complex molecule featuring a benzimidazole core linked to a phenyl group, which is further connected to a pyrrolidine-2-carboxamide moiety substituted with a thiophene sulfonyl group. The benzimidazole ring is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial, antiviral, and kinase-inhibitory activities . The thiophene sulfonyl group enhances metabolic stability and binding affinity, while the pyrrolidine carboxamide contributes to conformational flexibility and target interaction . The molecular formula is C₂₃H₂₁N₅O₃S₂, with a molecular weight of 503.57 g/mol (calculated based on structural analogs in ). Its structural uniqueness lies in the synergistic integration of three heterocyclic systems: benzimidazole, thiophene, and pyrrolidine, which may confer multi-target biological activity.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c27-22(19-11-5-13-26(19)31(28,29)20-12-6-14-30-20)25-16-8-2-1-7-15(16)21-23-17-9-3-4-10-18(17)24-21/h1-4,6-10,12,14,19H,5,11,13H2,(H,23,24)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKFBJWYVQNBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d]imidazole moiety, a thiophenesulfonyl group, and a pyrrolidine backbone, which contribute to its diverse pharmacological properties.
Molecular Characteristics
- Molecular Formula : C23H22N4O3S2
- Molecular Weight : 466.6 g/mol
- CAS Number : 900001-02-7
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. Below are some key findings regarding its biological effects:
Anticancer Properties
Studies have shown that derivatives of benzo[d]imidazole, similar to this compound, possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In vitro studies on related compounds have demonstrated IC50 values in the low micromolar range against different cancer cell lines, indicating promising potential for therapeutic applications .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on structurally similar compounds suggests that they can effectively inhibit bacterial growth. For example, derivatives with thiophene and benzimidazole groups have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
The proposed mechanisms of action for the biological activity of this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
- Cell Cycle Disruption : It could interfere with the normal cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Study 1: Anticancer Activity
In a study evaluating a series of benzo[d]imidazole derivatives, one compound demonstrated an IC50 value of 0.71 µM against α-glucosidase, suggesting potent inhibition that could translate into anticancer effects through metabolic regulation .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of related thiophene-based sulfonamides, revealing Minimum Inhibitory Concentration (MIC) values between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . These findings indicate that this compound may exhibit similar or enhanced activity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-sulfonyl)piperidine | Similar piperidine structure with thiazole | Antimicrobial activity |
| 1H-benzimidazole derivatives | Contains benzimidazole moiety | Anticancer properties |
| Thiophene-based sulfonamides | Sulfonamide group attached to thiophene | Antibacterial effects |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibit notable antimicrobial properties. A study evaluating a series of benzimidazole derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. For instance, derivatives containing benzimidazole moieties have shown cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism of action typically involves apoptosis induction and cell cycle arrest .
Case Study: Synthesis and Evaluation
A specific study synthesized N-substituted acetamides derived from benzimidazole and evaluated their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, suggesting that modifications in the chemical structure could enhance therapeutic efficacy .
Antitubercular Activity
Antitubercular properties have also been assessed for compounds related to this compound. A notable study focused on similar benzimidazole derivatives showed promising results against Mycobacterium tuberculosis H37Rv in vitro. Active compounds were further tested in mouse models, demonstrating potential for development into new antitubercular agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific sites on the benzimidazole or pyrrolidine rings can significantly influence biological activity. For example, substituents that enhance lipophilicity or alter electronic properties may improve cellular uptake and target specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s biological and chemical properties can be contextualized through comparisons with structurally related molecules. Below is a detailed analysis:
Table 1: Structural and Functional Comparison with Analogs
| Compound Name | Key Structural Differences | Biological Activity/Unique Features | Source |
|---|---|---|---|
| N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide | 5-Chloro substitution on thiophene ring | Enhanced electrophilicity; potential for improved microbial target binding | |
| N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | Benzo[d]oxazole replaces benzimidazole | Altered target selectivity (benzoxazole’s reduced basicity may affect DNA/protein interactions) | |
| N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | Pyrazole replaces benzimidazole-phenyl group | Potential kinase inhibition (pyrazole’s role in ATP-binding pocket engagement) | |
| N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide | Methoxyphenoxyethyl side chain instead of pyrrolidine-sulfonyl | Improved solubility but reduced metabolic stability | |
| Suprofen | Simpler thiophene framework lacking heterocyclic complexity | Anti-inflammatory activity via COX inhibition | |
| Fluconazole | Imidazole derivative without sulfonamide or pyrrolidine | Antifungal activity targeting lanosterol 14α-demethylase |
Key Findings from Comparative Analysis
This suggests halogenation could be a viable strategy for optimizing the parent compound’s activity.
Heterocyclic Core Impact :
- Replacing benzimidazole with benzoxazole () reduces basicity, likely altering target selectivity. Benzimidazole’s nitrogen atoms are critical for hydrogen bonding in kinase or protease inhibition .
- Pyrazole-substituted analogs () may prioritize kinase inhibition, leveraging pyrazole’s planar geometry for ATP-binding pocket interactions .
Sulfonamide vs. Carboxamide Linkers : The sulfonamide group in the target compound (vs. simpler carboxamides in ) enhances metabolic stability and binding rigidity, a feature shared with FDA-approved sulfonamide drugs .
Thiophene vs. Furan/Pyridine : Thiophene’s sulfur atom contributes to π-π stacking and hydrophobic interactions, whereas furan or pyridine substitutions () may alter electronic profiles and solubility .
Research Implications and Uniqueness
The target compound distinguishes itself through:
- Synergistic Bioactivity : Preliminary data from analogs suggest possible dual mechanisms—antimicrobial (via benzimidazole) and anti-inflammatory (via thiophene sulfonyl) .
- Optimization Potential: Structural modifications (e.g., halogenation, side-chain variation) could refine target specificity, as demonstrated in chlorothiophene and pyrazole analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the benzimidazole and pyrrolidine-2-carboxamide moieties in this compound?
- The compound’s core structure involves multi-step synthesis. For the benzimidazole moiety, cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or nitriles) under acidic conditions is standard . The pyrrolidine-2-carboxamide segment can be synthesized via ring-opening reactions of activated pyrrolidines (e.g., N-sulfonyl derivatives) with primary amines or via coupling reagents like EDCI/HOBt for amide bond formation . Key intermediates (e.g., 4-(1H-benzo[d]imidazol-2-yl)benzenamide) are often prepared using one-pot reactions to improve efficiency .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound and its intermediates?
- 1H/13C NMR : The benzimidazole protons appear as deshielded signals near δ 8.0–8.5 ppm, while the thiophene sulfonyl group shows distinct splitting patterns (δ 7.2–7.8 ppm for thiophene protons and δ 3.5–4.0 ppm for sulfonyl-linked protons) .
- IR : Stretching vibrations for sulfonyl (S=O) groups are observed at 1150–1350 cm⁻¹, and amide C=O bonds at 1640–1680 cm⁻¹ . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial, anticancer)?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL considered promising .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do substituents on the thiophene sulfonyl group influence target binding and selectivity?
- Modifications to the thiophene ring (e.g., electron-withdrawing groups like -SO₂CF₃) can enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities, while SPR assays validate kinetic parameters (KD values) . For example, fluorinated thiophene derivatives show improved selectivity for COX-2 over COX-1 (ratio >10:1) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Issue : High in vitro potency but poor in vivo efficacy may stem from low bioavailability or metabolic instability.
- Solutions :
- ADME profiling : Measure logP (octanol-water partition) to optimize lipophilicity (ideal range: 2–5). Polar surface area (PSA) should be ≤140 Ų to enhance membrane permeability .
- Metabolite identification : LC-MS/MS analysis of plasma samples identifies major metabolites (e.g., oxidative degradation of the benzimidazole ring) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- QSAR Models : Train models using datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., rotatable bond count, PSA) with bioavailability. A rotatable bond count ≤10 and hydrogen bond acceptors ≤12 are critical for oral absorption .
- In Silico Toxicity : Use ProTox-II to predict hepatotoxicity and SwissADME for bioavailability radar plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
